
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration. It is also known by its CAS Registry Number 5821-57-8 .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- can be synthesized through a Diels-Alder reaction involving 1,4-naphthoquinone and cyclopentadiene . The reaction typically requires reflux conditions for approximately 12 hours, followed by cooling and concentration via rotary evaporation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction remains a fundamental approach for its synthesis, potentially scalable for industrial applications.
化学反应分析
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
科学研究应用
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of signaling pathways .
相似化合物的比较
Similar Compounds
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione: Similar in structure but may have different substituents.
1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: Contains a methyl group at the 4a position.
1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone: Another closely related compound with slight structural variations.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is unique due to its specific methano bridge and tetrahydro configuration, which confer distinct chemical and physical properties
属性
CAS 编号 |
5821-57-8 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9H,5-7H2 |
InChI 键 |
IVURNAYIUXKZSY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



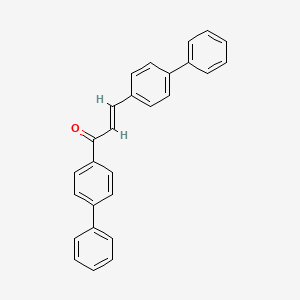
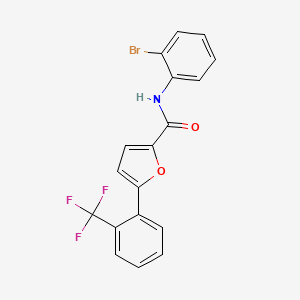
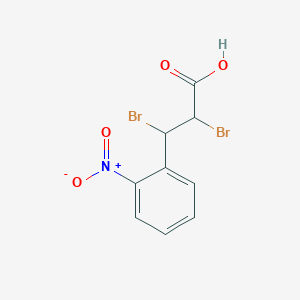
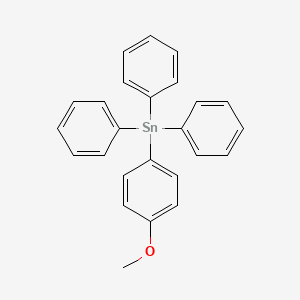
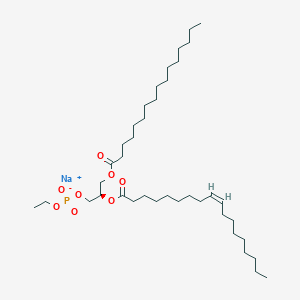
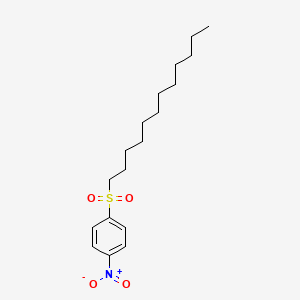

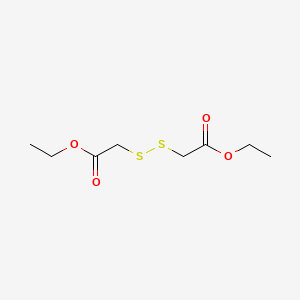
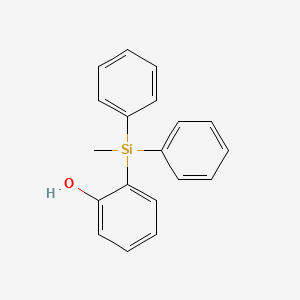



![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
